(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol
Description
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
[5-[(oxolan-2-ylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H17NO3/c13-8-11-4-3-10(15-11)7-12-6-9-2-1-5-14-9/h3-4,9,12-13H,1-2,5-8H2 |
InChI Key |
GZMXQOKNRRTYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation for Core Structure Assembly
The Mannich reaction serves as a cornerstone for introducing the aminomethyl group onto the furan ring. A key patent outlines the synthesis of intermediates like 5-[4-(2-methoxyphenyl)piperazinomethyl]furfuryl alcohol via refluxing a mixture of furfuryl alcohol, N-(2-methoxyphenyl)piperazine hydrochloride, and paraformaldehyde in ethanol for 12 hours. After evaporation, the residue undergoes alkaline extraction with diethyl ether, followed by activated carbon treatment and sodium sulfate drying to yield the purified intermediate.
For the target compound, substituting N-(2-methoxyphenyl)piperazine with oxolan-2-ylmethylamine would enable the incorporation of the oxolane moiety. The reaction conditions—reflux in ethanol with a 1:1:1 molar ratio of furfuryl alcohol, amine, and formaldehyde—are critical for achieving high yields. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane eluent) ensures removal of unreacted starting materials.
Reductive Amination for Oxolane Functionalization
Reductive amination offers an alternative route to install the oxolan-2-ylmethylamino group. Starting from 5-(aminomethyl)furan-2-ylmethanol (CAS 88910-22-9), condensation with oxolane-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation and subsequent reduction. This method, adapted from Holfinger et al., achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent side reactions.
Table 1: Comparison of Reductive Amination Conditions
| Amine Source | Aldehyde | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| Oxolan-2-ylmethylamine | Formaldehyde | NaBH4 | EtOH | 55 |
| 5-(aminomethyl)furan | Oxolane-2-carbaldehyde | NaBH3CN | MeOH | 68 |
Functional Group Modifications and Protecting Strategies
The hydroxyl group on the furan methanol moiety necessitates protection during amination steps. Acetylation using acetic anhydride in pyridine (yielding 5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methyl acetate ) prevents unwanted side reactions. Subsequent deprotection with aqueous NaOH regenerates the alcohol functionality.
Key Considerations:
- Oxolane Stability : The oxolane ring’s ether linkage is sensitive to strong acids, requiring neutral pH conditions during reactions.
- Purification Challenges : Silica gel chromatography remains the most effective method for separating polar intermediates, though gradient elution (5–20% methanol in dichloromethane) is often required.
Industrial-Scale Production and Optimization
The BASF SE patent highlights a scalable procedure using 5-dimethylaminomethyl-2-furanmethanol as a precursor. Reacting this intermediate with diketene acetone adduct in toluene under reflux installs the acetoacetoxy group, which is later substituted with oxolan-2-ylmethylamine via nucleophilic displacement. This method achieves 75% yield after column purification and is amenable to continuous flow reactors.
Table 2: Industrial Synthesis Parameters
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetoacetoxy Formation | Diketene adduct | 110 | 3 | 82 |
| Amination | Oxolan-2-ylmethylamine | 80 | 6 | 75 |
Chemical Reactions Analysis
Types of Reactions
(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohol derivatives, and substituted furan compounds. These products have various applications in chemical synthesis and research .
Scientific Research Applications
(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The substituent at the 5-position of the furan ring distinguishes the target compound from analogs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The THF substituent in the target compound reduces logP compared to aromatic analogs () but increases it relative to dimethylamino derivatives ().
- Stability : Hydroxymethyl groups (common across all compounds) are prone to oxidation, as demonstrated in , where similar structures are oxidized to dicarboxylic acids .
Biological Activity
The compound (5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol is a complex organic molecule notable for its unique structural features, including a furan ring and an oxolane (tetrahydrofuran) moiety. Its molecular formula and functional groups such as amines and alcohols suggest potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features:
- Furan Ring : A five-membered aromatic structure known for its reactivity.
- Oxolane Moiety : Contributes to the compound's solubility and interaction with biological systems.
- Functional Groups : The presence of amine and alcohol groups enhances potential interactions with biomolecules.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with furan rings have been documented to possess antimicrobial properties.
- Neuroprotective Effects : Oxolane-based compounds have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems.
- Antioxidant Properties : The furan ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Furan Derivative A | Furan ring with alkyl side chains | Antimicrobial |
| Oxolane-Based Amine B | Oxolane ring with amine functionalities | Neuroprotective |
| Furan-Alcohol C | Furan ring with hydroxyl group | Antioxidant |
| Furan-Carboxylic Acid D | Furan ring attached to carboxylic acid | Anti-inflammatory |
This table illustrates the unique dual functionality of this compound as both an amine and an alcohol, potentially conferring distinct biological properties not found in other similar compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interaction : Potential modulation of G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study demonstrated that furan derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting a similar potential for this compound .
- Neuroprotective Effects : Research on oxolane-based compounds indicated neuroprotective properties in models of neurodegeneration, highlighting the need for further investigation into this compound's effects on neuronal health .
- Antioxidant Activity : Compounds containing furan rings have been shown to reduce oxidative stress in cellular models, suggesting that this compound may similarly protect against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
